molecular formula C17H18O3S2 B303389 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione

3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione

Cat. No. B303389
M. Wt: 334.5 g/mol
InChI Key: LNEKMUXILAEQNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione, also known as IPCB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. IPCB is a cyclobutene dione derivative that has been synthesized through various methods.

Scientific Research Applications

3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has shown potential in various scientific research applications. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.

Mechanism of Action

The mechanism of action of 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the synthesis of nucleic acids. This leads to the inhibition of cell growth and division, which is why 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has potential as a cancer therapy.
Biochemical and Physiological Effects
Studies have shown that 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has both biochemical and physiological effects. 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids, which leads to the inhibition of cell growth and division. 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione is that it is a synthetic compound, which means that it can be synthesized in large quantities for use in lab experiments. Additionally, 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has been shown to have low toxicity, making it a safe compound to use in lab experiments. One limitation of 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione is that its mechanism of action is not fully understood, which makes it difficult to determine its potential applications.

Future Directions

There are several future directions for research on 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione. One direction is to further investigate its mechanism of action to better understand how it works and its potential applications. Another direction is to explore its potential as a treatment for other diseases, such as inflammatory diseases. Additionally, research could be conducted to determine the optimal dosage and administration of 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione for use in humans. Overall, 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has shown promise in various scientific research applications, and further research is needed to fully understand its potential.

Synthesis Methods

3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione can be synthesized through various methods, including the reaction of 2-phenyl-1,3-dithiane-2-thione with ethyl acetoacetate, followed by the addition of isopropyl alcohol and sodium ethoxide. Another method involves the reaction of 2-phenyl-1,3-dithiane-2-thione with ethyl acetoacetate, followed by the addition of isopropyl alcohol and sodium ethoxide, and then heating the mixture to form 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione.

properties

Product Name

3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione

Molecular Formula

C17H18O3S2

Molecular Weight

334.5 g/mol

IUPAC Name

3-(2-phenyl-1,3-dithian-2-yl)-4-propan-2-yloxycyclobut-3-ene-1,2-dione

InChI

InChI=1S/C17H18O3S2/c1-11(2)20-16-13(14(18)15(16)19)17(21-9-6-10-22-17)12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3

InChI Key

LNEKMUXILAEQNF-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C(=O)C1=O)C2(SCCCS2)C3=CC=CC=C3

Canonical SMILES

CC(C)OC1=C(C(=O)C1=O)C2(SCCCS2)C3=CC=CC=C3

Origin of Product

United States

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